molecular formula C19H22N2O2 B368319 {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-74-6

{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368319
CAS No.: 853752-74-6
M. Wt: 310.4g/mol
InChI Key: VHHJZNGCBRNPCR-UHFFFAOYSA-N
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Description

{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dimethylphenoxypropyl group and a methanol group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2,4-Dimethylphenoxypropyl Group: The 2,4-dimethylphenoxypropyl group can be introduced through a nucleophilic substitution reaction using 2,4-dimethylphenol and a suitable alkylating agent such as 3-chloropropanol.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can further modify the benzimidazole ring or the phenoxypropyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Reduced forms of the benzimidazole ring or phenoxypropyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, coatings, and chemical intermediates.

Mechanism of Action

The mechanism of action of {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2,4-Dimethylphenoxy)propyl]-2-[1-(4-isobutylphenyl)ethyl]-1H-benzimidazole: A structurally similar compound with different substituents on the benzimidazole ring.

    N-(1-{1-[3-(2,4-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide: Another derivative with a furamide group.

Uniqueness

{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-8-9-18(15(2)12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJZNGCBRNPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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